BenchChemオンラインストアへようこそ!

Magnolin

Kinase Inhibition Signal Transduction Cancer Research

Selecting (±)-Magnolin (CAS 1275595-33-9) over generic ERK inhibitors ensures experimental reproducibility. This racemic furofuranoid lignan exhibits 5.3-fold selectivity for ERK2 (IC50 16.5 nM) over ERK1 (87 nM), enabling isoform-specific pathway dissection. Validated oral bioavailability (54-76% in rats) and in vivo efficacy at 50 µmol/kg in prostate cancer xenograft models simplify preclinical study design. Unlike epimagnolin A or fargesin, (±)-Magnolin uniquely suppresses NF-κB transactivation at 30-60 µM. Its well-characterized LC-MS/MS behavior (LLOQ 50 ng/mL) provides a reliable reference standard.

Molecular Formula C23H28O7
Molecular Weight 416.5 g/mol
CAS No. 1275595-33-9
Cat. No. B020458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnolin
CAS1275595-33-9
Synonymsepimagnolin
epimagnolin A
magnolin
Molecular FormulaC23H28O7
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC
InChIInChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22+/m0/s1
InChIKeyMFIHSKBTNZNJIK-RZTYQLBFSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Magnolin (1275595-33-9): High-Purity Lignan Standard for ERK1/2-Targeted Signal Transduction Research & Bioassay Development


Magnolin (CAS 1275595-33-9), also known as medioresinol dimethyl ether, is a furofuranoid lignan derived primarily from Magnolia species, notably Magnolia fargesii . It is a well-characterized natural product with a molecular formula of C₂₃H₂₈O₇ and a molecular weight of 416.46 g/mol . Magnolin functions as a direct, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key nodes in the Ras/Raf/MEK/ERK signaling cascade [1]. This property underpins its utility as a selective chemical probe in oncology and inflammation research [1]. The racemic mixture (±)-Magnolin is the standard commercial form used in research .

Magnolin vs. In-Class Analogs: Structural and Pharmacological Differentiation for Rigorous Experimental Design


Substituting magnolin with a generic 'ERK inhibitor' or a related lignan like epimagnolin A or fargesin is scientifically unsound due to significant divergences in target selectivity, potency, and in vivo disposition. Despite sharing a tetrahydrofurofuranoid core, subtle differences in methoxy substitution patterns drastically alter their primary molecular targets [1]. For instance, epimagnolin A demonstrates modest antiplasmodial activity (IC₅₀ = 5.7 µg/mL) but does not inhibit ERK1/2 with the same potency as magnolin [2]. Similarly, fargesin's effects are mediated via a more complex interplay of pathways including JNK and CDK2 [3]. Furthermore, their pharmacokinetic profiles, including oral bioavailability and systemic clearance, are not interchangeable; magnolin exhibits unique dose-independent kinetics and an absolute oral bioavailability of 54.3–76.4% in rats, which may not be extrapolated to its analogs [4]. Therefore, to ensure experimental reproducibility and valid data interpretation, researchers must procure and use the specific compound that has been rigorously characterized for their intended assay system.

Magnolin (1275595-33-9): Head-to-Head and Cross-Study Quantitative Evidence for Informed Procurement


ERK2 Kinase Inhibition: Magnolin Demonstrates ~5-Fold Greater Potency than ERK1, a Profile Distinct from Broad-Spectrum MAPK Inhibitors

Magnolin directly inhibits the kinase activity of both ERK1 and ERK2 by competing with ATP at the active site. Crucially, it exhibits a differential potency, being 5.3-fold more potent against ERK2 (IC₅₀ = 16.5 nM) compared to ERK1 (IC₅₀ = 87 nM) [1]. This selectivity profile contrasts with broad-spectrum MAPK inhibitors and is not a universal feature of related lignans; for example, epimagnolin A has not been reported to inhibit ERK1/2 at these nanomolar concentrations, instead showing mild antiplasmodial activity (IC₅₀ = 5.7 µg/mL) [2].

Kinase Inhibition Signal Transduction Cancer Research

Superior Cellular Potency in NF-κB Transactivation Inhibition Compared to Fargesin

Magnolin suppresses NF-κB transactivation activity at lower concentrations than the structurally related lignan fargesin. Magnolin achieves significant inhibition at 30-60 µM, while fargesin requires higher concentrations or shows weaker effects in comparable cellular models [1]. Although a direct, side-by-side IC₅₀ comparison in the exact same assay is not available, the data suggest magnolin is a more potent modulator of the ERK/RSK2/NF-κB axis [1]. Fargesin's mechanism in inflammation is more closely associated with JNK pathway modulation [2].

Inflammation NF-κB Signaling Cell-Based Assays

In Vivo Antitumor Efficacy: Dose-Dependent Tumor Growth Inhibition in a Prostate Cancer Xenograft Model

Magnolin demonstrates quantifiable in vivo efficacy against human prostate cancer. In a PC3 mouse xenograft model, administration of magnolin at a dose of 50 µmol/kg significantly reduced tumor growth and increased apoptosis of tumor cells . This provides a validated, evidence-based dosing benchmark for in vivo experimental design. While other lignans may exhibit anticancer activity, few have reported this specific quantitative outcome in a widely used prostate cancer model. For instance, the related lignan (+)-syringaresinol shows growth inhibition in vitro against MDA-MB-231 breast cancer cells (IC₅₀ = 25.24 µM), but its in vivo efficacy in a comparable prostate cancer model is not established [1].

Oncology In Vivo Pharmacology Prostate Cancer

Dose-Independent Pharmacokinetics with High Oral Bioavailability (54.3–76.4%) Enables Flexible Dosing Regimens

A validated LC-MS/MS method has quantified the pharmacokinetic (PK) parameters of magnolin in rats, revealing key attributes that are essential for in vivo studies [1]. Magnolin exhibits dose-independent PK after both intravenous and oral administration [1]. Critically, its absolute oral bioavailability is high and ranges from 54.3% to 76.4% across the oral doses examined, indicating good and predictable systemic exposure [1]. This is a significant advantage over related compounds like epimagnolin A, for which detailed PK studies have been conducted, but no direct comparison of bioavailability was reported in the same study [1]. Furthermore, the established lower limit of quantification (LLOQ) is 50.0 ng/mL from 50 µL of plasma, providing a validated sensitivity threshold for bioanalytical work [1].

Pharmacokinetics ADME Drug Development

Magnolin (1275595-33-9): Prioritized Application Scenarios Based on Quantitative Evidence


ERK2-Selective Kinase Inhibition for Signal Transduction Studies

Due to its 5.3-fold greater potency for ERK2 over ERK1 (IC₅₀ of 16.5 nM vs. 87 nM), magnolin is the compound of choice for researchers needing to dissect ERK isoform-specific functions in cellular processes like proliferation, differentiation, and transformation [1]. This contrasts with broad-spectrum MEK or pan-ERK inhibitors, allowing for more nuanced pathway interrogation.

In Vivo Oncology Studies Requiring Oral Dosing with Defined Pharmacokinetics

The established oral bioavailability of 54.3–76.4% in rats [2] and a validated in vivo efficacy dose (50 µmol/kg) in a prostate cancer xenograft model make magnolin a preferred candidate for preclinical cancer research. Its dose-independent PK simplifies study design and ensures reproducible systemic exposure across a range of doses.

NF-κB-Driven Inflammation and Cellular Transformation Assays

Magnolin's ability to suppress NF-κB transactivation at concentrations of 30-60 µM [1] positions it as a potent tool for investigating the ERK/RSK2/NF-κB signaling axis. Researchers studying inflammation, cell migration, or EGF-induced transformation will find it a more effective probe than related lignans like fargesin, which exhibit weaker modulation of this specific pathway.

Bioanalytical Method Development and Validation

For laboratories developing LC-MS/MS methods for lignan analysis, magnolin's well-characterized behavior in plasma, with a validated LLOQ of 50.0 ng/mL using 50 µL of rat plasma [2], provides a reliable reference standard. The published method can be readily adapted or used as a benchmark for method validation in new matrices or species.

Quote Request

Request a Quote for Magnolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.